molecular formula C17H32O4 B11966573 Diethyl diisopentylmalonate CAS No. 26595-25-5

Diethyl diisopentylmalonate

Cat. No.: B11966573
CAS No.: 26595-25-5
M. Wt: 300.4 g/mol
InChI Key: AKQHKNDYYIVNTI-UHFFFAOYSA-N
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Description

Diethyl diisopentylmalonate is an organic compound with the molecular formula C17H32O4. It is a diester of malonic acid, where the esterifying groups are diethyl and diisopentyl. This compound is used in various chemical syntheses and has applications in different scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl diisopentylmalonate can be synthesized through the esterification of malonic acid with ethanol and isopentanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester.

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and purity. The process may include steps such as distillation to remove by-products and purification through recrystallization.

Chemical Reactions Analysis

Types of Reactions

Diethyl diisopentylmalonate undergoes various chemical reactions, including:

    Alkylation: The compound can be alkylated at the alpha position using alkyl halides in the presence of a base such as sodium ethoxide.

    Hydrolysis: The ester groups can be hydrolyzed to form malonic acid and the corresponding alcohols.

    Decarboxylation: Upon heating, the compound can undergo decarboxylation to form substituted acetic acids.

Common Reagents and Conditions

    Alkylation: Sodium ethoxide and alkyl halides.

    Hydrolysis: Aqueous acid or base.

    Decarboxylation: Heat.

Major Products

    Alkylation: Substituted diethyl diisopentylmalonates.

    Hydrolysis: Malonic acid and alcohols.

    Decarboxylation: Substituted acetic acids.

Scientific Research Applications

Diethyl diisopentylmalonate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of carboxylic acids and other esters.

    Biology: Employed in the study of enzyme-catalyzed reactions involving ester hydrolysis.

    Medicine: Investigated for its potential use in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of polymers, coatings, and other materials.

Mechanism of Action

The mechanism of action of diethyl diisopentylmalonate in chemical reactions involves the formation of enolate ions, which can undergo nucleophilic substitution reactions. The enolate ion is stabilized by resonance, allowing it to react with electrophiles such as alkyl halides. The compound’s ester groups can also be hydrolyzed under acidic or basic conditions, leading to the formation of malonic acid and alcohols.

Comparison with Similar Compounds

Diethyl diisopentylmalonate can be compared with other malonate esters such as diethyl malonate and dimethyl malonate. While all these compounds share similar reactivity due to the presence of ester groups, this compound is unique in its use of diisopentyl groups, which may impart different physical properties and reactivity profiles.

Similar Compounds

    Diethyl malonate: A simpler ester of malonic acid with two ethyl groups.

    Dimethyl malonate: An ester of malonic acid with two methyl groups.

    Diisopropyl malonate: An ester of malonic acid with two isopropyl groups.

Properties

IUPAC Name

diethyl 2,2-bis(3-methylbutyl)propanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H32O4/c1-7-20-15(18)17(11-9-13(3)4,12-10-14(5)6)16(19)21-8-2/h13-14H,7-12H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKQHKNDYYIVNTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CCC(C)C)(CCC(C)C)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H32O4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26595-25-5
Record name DIETHYL DIISOPENTYLMALONATE
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URL https://echa.europa.eu/information-on-chemicals
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